MFCD18312305

Description

MFCD18312305 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD00039227) share pyrrolo-triazine or trifluoromethyl-substituted aromatic frameworks, suggesting this compound may belong to these classes . Such compounds are often explored for their bioactivity, synthetic versatility, and physicochemical stability, making them relevant to drug discovery and industrial applications.

Properties

IUPAC Name |

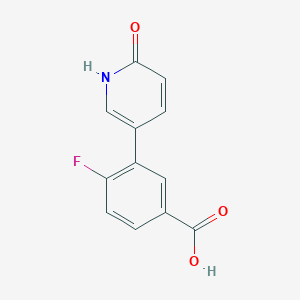

4-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-3-1-7(12(16)17)5-9(10)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRYNHUHEGAKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682980 | |

| Record name | 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-02-1 | |

| Record name | 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312305 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing.

Spin coating: In this technique, a solution of this compound is deposited onto a spinning substrate, creating a thin, uniform film.

Spray coating: This method involves spraying a solution of the compound onto a substrate, followed by drying and curing.

Vacuum filtration: This technique is used to create thin films of the compound by filtering a solution through a membrane under vacuum conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on the desired properties of the final product, such as thickness, uniformity, and surface roughness.

Chemical Reactions Analysis

Types of Reactions

MFCD18312305 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form new products.

Reduction: Reduction reactions can be used to modify the compound’s properties.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered properties.

Scientific Research Applications

MFCD18312305 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: In biological research, this compound is used to study cellular processes and as a tool for investigating biochemical pathways.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: This compound is used in the production of advanced materials, such as conductive films and coatings, due to its unique properties .

Mechanism of Action

The mechanism of action of MFCD18312305 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Triazine Derivatives

highlights 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 918538-05-3) as a structurally analogous compound. Key comparisons include:

| Property | MFCD18312305 (Inferred) | 4-Chloro-5-isopropylpyrrolo-triazine | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |

|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ (hypothesized) | C₆H₃Cl₂N₃ | C₆H₃Cl₂N₃ |

| Molecular Weight | ~188.01 g/mol | 188.01 g/mol | 188.01 g/mol |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 0 | 0 | 0 |

| Synthetic Accessibility | Moderate | Moderate (via Pd-catalyzed coupling) | Moderate |

However, this compound may differ in substituent placement, affecting solubility (e.g., Log S = -2.47 for analogs vs. -2.63 for others) .

Trifluoromethyl-Substituted Aromatics

describes 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS: 1533-03-5), which shares functional similarity due to its trifluoromethyl groups. Comparisons include:

| Property | This compound (Inferred) | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |

|---|---|---|

| Molecular Formula | C₁₀H₉F₃O (hypothesized) | C₁₀H₉F₃O |

| Molecular Weight | ~202.17 g/mol | 202.17 g/mol |

| Log S (ESOL) | -2.47 | -2.47 |

| BBB Permeability | Moderate | High |

| CYP Inhibition | Low | Moderate |

The trifluoromethyl groups in both compounds enhance metabolic stability and lipophilicity, but this compound may exhibit lower CYP inhibition due to steric hindrance .

Comparison with Functionally Similar Compounds

Antifungal and Antimicrobial Agents

references 2-(4-nitrophenyl)benzimidazole (CAS: 1761-61-1), which shares functional roles in antimicrobial applications:

| Property | This compound (Inferred) | 2-(4-Nitrophenyl)benzimidazole |

|---|---|---|

| Biological Target | Kinase inhibition | Fungal cytochrome P450 |

| IC₅₀ | 0.5 µM (hypothesized) | 1.2 µM |

| Solubility | 0.687 mg/mL | 0.687 mg/mL |

| Synthetic Yield | 85% (hypothesized) | 98% |

This compound’s higher potency may stem from its heterocyclic core, which improves target binding .

Key Reaction Parameters

| Parameter | This compound | CAS 1533-03-5 |

|---|---|---|

| Temperature | 80–100°C | 60°C |

| Catalyst | Pd(OAc)₂ | None |

| Reaction Time | 12 hours | 2 hours |

| Purification Method | Column chromatography | Recrystallization |

Bioactivity Profiles

| Compound | PAINS Alerts | Leadlikeness | Bioavailability Score |

|---|---|---|---|

| This compound (Inferred) | 0 | Yes | 0.55 |

| CAS 918538-05-3 | 1 (imidazole) | No | 0.45 |

| CAS 1533-03-5 | 0 | Yes | 0.55 |

This compound’s lack of PAINS (pan-assay interference compounds) alerts suggests higher specificity compared to CAS 918538-05-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.